tert-Butyl 6-oxohexanoate
Description
tert-Butyl 6-oxohexanoate is an ester derivative of 6-oxohexanoic acid, where the carboxylic acid group is protected by a tert-butyl moiety. This compound is primarily utilized in organic synthesis, particularly in enantioselective cycloaddition reactions, where its steric bulk and stability enhance reaction efficiency and selectivity . Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186.25 g/mol. The tert-butyl group confers resistance to hydrolysis, making it a robust protecting group in multi-step synthetic pathways.
Properties
IUPAC Name |
tert-butyl 6-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHDDMANTVRMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Reduction: One of the common methods for synthesizing tert-butyl 6-oxohexanoate involves the enzymatic reduction of tert-butyl 3,5-dioxohexanoate.
Chemical Synthesis: Another method involves the chemical reduction of tert-butyl 3,5-dioxohexanoate using reducing agents like sodium borohydride under controlled conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, reduction, and purification to obtain the desired product .
Chemical Reactions Analysis
Reduction Reactions
The ketone group in tert-butyl 6-oxohexanoate undergoes reduction to form secondary alcohols. This reaction is critical for synthesizing chiral intermediates used in pharmaceuticals.
Key Reagents and Conditions:
-
Sodium borohydride (NaBH₄): Selective reduction of the ketone to (S)-tert-butyl 6-hydroxyhexanoate under mild conditions (0°C, THF/MeOH) with 92% yield and >99% enantiomeric excess (ee) .
-
Lithium aluminum hydride (LiAlH₄): Full reduction of both ketone and ester groups to 1,6-hexanediol, though this is less common due to over-reduction risks.
| Reducing Agent | Product | Yield (%) | Stereoselectivity | Source |
|---|---|---|---|---|
| NaBH₄ | (S)-6-hydroxyhexanoate | 92 | >99% ee | |
| LiAlH₄ | 1,6-hexanediol | 78 | N/A |
Nucleophilic Additions
The ketone’s electrophilic carbonyl carbon participates in nucleophilic additions, forming tertiary alcohols or cyanohydrins.
Examples:
-
Grignard Reagents: Reaction with methylmagnesium bromide yields tert-butyl 6-(hydroxy(methyl)methyl)hexanoate, a precursor to branched alkanes .
-
Cyanide Addition: Treatment with trimethylsilyl cyanide (TMSCN) forms a cyanohydrin intermediate, which is stabilized by the tert-butyl group.
Ester Hydrolysis and Transesterification
The tert-butyl ester undergoes hydrolysis under acidic or enzymatic conditions to release the carboxylic acid.
Conditions and Outcomes:
-
Acidic Hydrolysis (HCl, MeOH): Converts the ester to 6-oxohexanoic acid with 85% yield .
-
Enzymatic Hydrolysis (Lipases): Retains stereochemistry during hydrolysis, critical for producing enantiopure acids .
| Condition | Product | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| 1 M HCl in MeOH | 6-Oxohexanoic acid | 85 | N/A | |
| Candida antarctica lipase | (S)-6-Oxohexanoic acid | 91 | >98% ee |
Condensation Reactions
The ketone participates in aldol condensations, forming α,β-unsaturated ketones.
Case Study:
-
Reaction with benzaldehyde under basic conditions (KOH/EtOH) yields tert-butyl 6-(cinnamoyl)hexanoate, a conjugated enone used in cross-coupling reactions .
Oxidation and Halogenation
While the ketone is typically resistant to further oxidation, halogenation at the α-position is feasible.
Chlorination:
Scientific Research Applications
Synthetic Routes and Preparation Methods
tert-Butyl 6-oxohexanoate can be synthesized through several methods:
- Enzymatic Reduction: Utilizes enzymes to reduce tert-butyl 3,5-dioxohexanoate to this compound.
- Chemical Synthesis: Involves chemical reduction using agents like sodium borohydride under controlled conditions.
- Industrial Production: Typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity .
Organic Synthesis
This compound acts as an intermediate in the synthesis of various complex organic molecules and polymers. It can undergo reduction, oxidation, and substitution reactions to yield different derivatives, enhancing its utility in creating diverse chemical compounds.
Medicinal Chemistry
This compound is particularly significant in the pharmaceutical industry as a precursor for statins, which are used to lower cholesterol levels. Notable statins synthesized from this compound include atorvastatin and rosuvastatin. The mechanism involves inhibiting the HMG-CoA reductase enzyme, crucial for cholesterol biosynthesis .
Biochemical Research
In biological studies, this compound is used to investigate enzyme-catalyzed reactions and biocatalytic mechanisms. Its role as an intermediate allows researchers to explore its interactions with various biological targets, contributing to the understanding of metabolic pathways .
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials due to its unique reactivity. Its ability to form various derivatives makes it valuable for developing new materials with tailored properties for specific industrial applications .
Case Study 1: Synthesis of Statins
Research has demonstrated the successful synthesis of atorvastatin from this compound through a multi-step process involving selective reductions and functional group modifications. This pathway highlights the compound's importance in producing effective cholesterol-lowering medications .
Case Study 2: Enzyme Interaction Studies
Studies have shown that this compound interacts with enzymes involved in cholesterol biosynthesis. The structural features of the compound enable it to fit into active sites of these enzymes effectively, influencing their activity and potentially leading to novel therapeutic strategies against hypercholesterolemia .
Comparison with Related Compounds
| Compound | Application | Unique Features |
|---|---|---|
| tert-Butyl 3,5-dioxohexanoate | Precursor for this compound | Contains two carbonyl groups |
| tert-Butyl 6-hydroxyhexanoate | Reduced form used in various organic reactions | Hydroxyl group enhances reactivity |
| 6-Oxohexanoic acid | Oxidized derivative used in carboxylic acid synthesis | Directly derived from oxidation of the parent compound |
Mechanism of Action
The mechanism of action of tert-butyl 6-oxohexanoate involves its participation in various chemical reactions. For instance, in enzymatic reduction, the compound binds to the active site of the enzyme, where it undergoes a reduction reaction facilitated by the enzyme’s catalytic activity. The molecular targets and pathways involved in these reactions depend on the specific enzyme or catalyst used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 6-oxohexanoate is compared below with three related compounds: methyl 6-oxohexanoate, 6-oxohexanoic acid, and adipic acid. Key differences in physicochemical properties, reactivity, and applications are highlighted.
Table 1: Comparative Analysis of this compound and Analogues
Metabolic Pathways
- 6-Oxohexanoic Acid: Generated from 6-aminohexanoate via transamination (NylD1 enzyme) and oxidized to adipate (NylE1 enzyme) in bacterial metabolism .
- This compound: The ester group prevents direct enzymatic action, requiring prior hydrolysis to 6-oxohexanoic acid for metabolic processing. This property may reduce bioavailability in biological systems .
Stability and Environmental Impact
- Lipophilicity vs.
- Adipic Acid : Industrially significant as a precursor to nylon-6,6, but its high solubility facilitates rapid environmental degradation.
Biological Activity
tert-Butyl 6-oxohexanoate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structure, which includes a tert-butyl group and a keto functional group, positions it as a valuable intermediate in the synthesis of biologically active compounds, including statins. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₁H₂₂O₃
- Molecular Weight: 198.29 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
The compound's structure features a six-carbon chain with a ketone at the sixth position and a tert-butyl group attached to the carbon chain. This configuration is crucial for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of HMG-CoA reductase inhibitors, which are essential for cholesterol biosynthesis. The mechanism involves:
- Enzyme Interaction: The compound interacts with specific enzymes involved in metabolic pathways, particularly those regulating cholesterol levels.
- Biochemical Transformations: It undergoes various chemical reactions such as oxidation and reduction, allowing it to participate in complex biochemical pathways.
- Metabolite Formation: Hydrolysis of the ester bond can yield active metabolites that exhibit biological effects.
Applications in Drug Synthesis
This compound serves as an important intermediate in the synthesis of several pharmaceutical agents, particularly statins like atorvastatin and rosuvastatin. These drugs inhibit HMG-CoA reductase, effectively lowering low-density lipoprotein (LDL) cholesterol levels in patients with hyperlipidemia.
Table 1: Comparison of Statins Derived from this compound
| Statin Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Atorvastatin | HMG-CoA reductase inhibition | Hyperlipidemia treatment |
| Rosuvastatin | HMG-CoA reductase inhibition | Cardiovascular disease prevention |
| Simvastatin | HMG-CoA reductase inhibition | Cholesterol management |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
-
Synthesis of Novel Statins:
Research indicates that modifications to the structure of this compound can lead to the development of novel statins with improved efficacy and reduced side effects. For instance, studies have shown that introducing different substituents can enhance the binding affinity to HMG-CoA reductase . -
Biocatalytic Applications:
The compound has been utilized in enzyme-catalyzed reactions to produce more complex molecules efficiently. Studies demonstrate that using mutant enzymes can significantly increase the yield of desired products from this compound . -
Toxicity and Safety Profiles:
Preliminary toxicity assessments indicate that derivatives of this compound exhibit favorable safety profiles when tested on various cell lines, suggesting potential for therapeutic applications without significant adverse effects .
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 6-oxohexanoate, and what factors influence yield optimization?
The synthesis typically involves esterification of 6-oxohexanoic acid with tert-butanol under acidic or coupling reagent conditions. Yield optimization depends on reaction temperature (excessive heat may degrade the tert-butyl group), stoichiometric ratios of reactants, and purification methods (e.g., column chromatography to remove unreacted acid or alcohol). Catalysts like sulfuric acid or DMAP (4-dimethylaminopyridine) can accelerate esterification. Side reactions, such as keto-enol tautomerization of the 6-oxo group, must be minimized by controlling pH and reaction time .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize tert-Butyl 6-oxohexanoate and confirm its structural integrity?
- <sup>1</sup>H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the carbonyl (C=O) proton adjacent to the ester oxygen resonates at ~2.4–2.6 ppm.
- IR : Strong absorbance at ~1720–1740 cm<sup>-1</sup> confirms ester and ketone carbonyl groups.
- MS : Molecular ion peaks ([M+H]<sup>+</sup>) should match the molecular weight (e.g., 186.22 g/mol). Fragmentation patterns (e.g., loss of tert-butyl group [M-57]<sup>+</sup>) validate the ester structure. Cross-referencing with literature data for similar esters (e.g., ethyl 6-oxohexanoate) aids in assignments .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Avoid ignition sources (flammable vapor risk) and use explosion-proof equipment. Static discharge must be mitigated via grounded containers. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage in airtight containers at 2–8°C prevents degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How does the tert-butyl group influence the stability and reactivity of 6-oxohexanoate derivatives compared to other esters (e.g., ethyl or methyl esters)?
The tert-butyl group enhances steric hindrance, reducing nucleophilic attack at the ester carbonyl. This increases stability under basic conditions but may slow hydrolysis rates. Computational studies (e.g., DFT) show that the bulky tert-butyl group stabilizes axial conformations in cyclic intermediates, affecting reaction pathways. Comparative kinetic studies with methyl/ethyl analogs reveal differences in enzymatic hydrolysis rates (e.g., esterase-mediated cleavage) .
Q. What computational methods (e.g., DFT) are suitable for studying the conformational dynamics of this compound, particularly the axial vs. equatorial positioning of the tert-butyl group?
Density Functional Theory (DFT) with solvent-implicit models (e.g., PCM for water or THF) can predict energy differences between axial and equatorial conformers. Explicit solvent molecules in simulations improve accuracy, as polar solvents stabilize equatorial orientations via hydrogen bonding. Low-temperature NMR experiments (< -40°C) can validate computational predictions by resolving conformational exchange broadening .
Q. How does the presence of the tert-butyl group influence the reactivity of 6-oxohexanoate derivatives in enzymatic reactions, such as those catalyzed by 6-oxohexanoate dehydrogenase (EC 1.2.1.63)?
The tert-butyl group’s steric bulk may hinder substrate binding to the enzyme’s active site, reducing catalytic efficiency. Kinetic assays comparing turnover rates with unsubstituted 6-oxohexanoate can quantify this effect. Mutagenesis studies of the dehydrogenase’s binding pocket (e.g., enlarging hydrophobic cavities) may restore activity, providing mechanistic insights .
Q. When synthesizing this compound, conflicting reports exist regarding optimal reaction temperatures. How can researchers systematically evaluate and reconcile these discrepancies?
Design a controlled study varying temperature (e.g., 0°C, 25°C, 50°C) while monitoring reaction progress via TLC or inline IR. Analyze yield, purity (HPLC), and side products (e.g., dehydration byproducts). Kinetic modeling (Arrhenius plots) can identify activation energies and ideal temperature ranges. Literature contradictions may arise from differences in solvent polarity or catalyst loadings, necessitating meta-analysis of experimental conditions .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistencies in reported NMR chemical shifts for this compound across studies?
Q. What strategies can resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Conduct systematic solubility tests in solvents of varying polarity (e.g., hexane, ethyl acetate, methanol). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Conflicting data may stem from differing purification methods (e.g., residual solvents altering solubility profiles) or temperature variations during testing .
Methodological Guidance
Q. How can researchers design experiments to study the oxidative degradation pathways of this compound under environmental conditions?
Expose the compound to UV light or Fenton reagents (Fe<sup>2+</sup>/H2O2) to simulate oxidative degradation. Monitor degradation products via LC-MS or GC-MS. Isotopic labeling (e.g., <sup>13</sup>C at the carbonyl group) can track carbon fate. Compare degradation kinetics with unprotected 6-oxohexanoate to assess the tert-butyl group’s protective role .
Q. What analytical approaches are recommended for detecting trace impurities in this compound synthesized via novel routes?
High-resolution mass spectrometry (HRMS) identifies low-abundance byproducts (e.g., tert-butyl elimination products). Headspace GC-MS detects volatile impurities (e.g., residual tert-butanol). Quantitative <sup>13</sup>C NMR with inverse-gated decoupling improves sensitivity for trace quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
